Abacavir Sulfate

Description

Abacavir (brand name: Ziagen) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. Abacavir is always used in combination with other HIV medicines.

This compound is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for hiv infection and immunodeficiency disease and has 2 investigational indications. This drug has a black box warning from the FDA.

See also: Abacavir (has active moiety); this compound; LAmivudine; Zidovudine (component of).

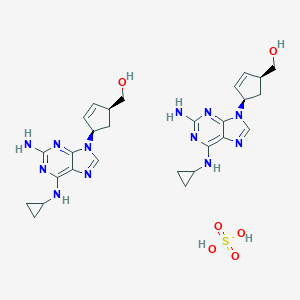

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2, 2736655-48-2 | |

| Record name | Abacavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Abacavir Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Abacavir Sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2] The document details various synthetic strategies, experimental protocols for key reactions, and methods for purification and polymorphic control.

Introduction to this compound

This compound is the hemisulfate salt of the carbocyclic nucleoside analogue Abacavir.[1] Its chemical name is ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl)methanol sulfate (2:1 salt).[2] The molecule contains a purine base attached to a cyclopentene ring, which acts as a sugar mimic. This structural feature is crucial for its mechanism of action, which involves the inhibition of viral reverse transcriptase.[2][]

Synthetic Strategies

The synthesis of Abacavir has been approached through various routes, primarily categorized as linear and convergent strategies. The convergent approach is often favored due to its flexibility, allowing for the independent synthesis of the purine base and the carbocyclic moiety before their coupling.[2]

A common strategy involves the synthesis of a key intermediate, ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride, which is then reacted with cyclopropylamine to introduce the final side chain.[4] Subsequent deprotection and salt formation yield this compound.

Logical Relationship: Synthesis Overview

Caption: A generalized workflow for the convergent synthesis of this compound.

Key Experimental Protocols

This intermediate is crucial for the convergent synthesis of Abacavir. A general procedure for its synthesis is as follows:

-

Reaction Setup: N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide is charged into a reactor with trichloromethylsilicate.[5]

-

Cooling: The reaction mixture is cooled to a temperature between 0-5 °C.[5]

-

Acid Addition: Hydrochloric acid is slowly added while maintaining the temperature at 0-10 °C.[5]

-

Reaction: The reaction is held at 0-5 °C for 60 minutes, after which it is brought to room temperature and stirred for 16-18 hours.[5]

-

Isolation and Purification: The solid product is collected by filtration and purified by recrystallization from methanol.[5]

| Parameter | Value | Reference |

| Starting Material | N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide | [5] |

| Reagents | Trichloromethylsilicate, Hydrochloric Acid | [5] |

| Reaction Temperature | 0-10 °C initially, then room temperature | [5] |

| Reaction Time | 1 hour at 0-5 °C, then 16-18 hours at room temperature | [5] |

| Purification Method | Recrystallization from Methanol | [5] |

| Yield | 76% | [5] |

| HPLC Purity | 98.69% | [5] |

Experimental Workflow: Intermediate Synthesis

Caption: Step-by-step workflow for the synthesis of the key chloropurine intermediate.

A common final step in the synthesis is the deprotection of an N-acylated Abacavir precursor, followed by the introduction of the cyclopropylamino group if not already present, and finally salt formation.

-

Deprotection: N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide is refluxed with a 10% solution of sodium hydroxide in isopropanol for 1 hour.[1]

-

Workup: The resulting solution is cooled, and the organic layer is neutralized with hydrochloric acid and concentrated.[1]

-

Crystallization: The residue is crystallized from ethyl acetate to yield Abacavir free base.[1]

| Parameter | Value | Reference |

| Starting Material | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | [1] |

| Reagents | 10% Sodium Hydroxide, Isopropanol, Hydrochloric Acid, Ethyl Acetate | [1] |

| Reaction Condition | Reflux for 1 hour | [1] |

| Purification Method | Crystallization from Ethyl Acetate | [1] |

| Yield | 90% | [1] |

The final step is the formation of the hemisulfate salt.

-

Dissolution: Abacavir free base is dissolved in a suitable solvent such as isopropanol.

-

Acidification: A stoichiometric amount of 96% sulfuric acid is added dropwise.[1]

-

Precipitation: The mixture is cooled to 0-5 °C to induce precipitation of the sulfate salt.[1]

-

Isolation: The precipitate is filtered and dried under vacuum.[1]

| Parameter | Value | Reference |

| Starting Material | Abacavir Free Base | [1] |

| Reagent | 96% Sulfuric Acid | [1] |

| Solvent | Isopropanol | [1] |

| Precipitation Temperature | 0-5 °C | [1] |

| Yield | 80-88% | [1] |

Purification and Polymorphic Forms

The purification of this compound is critical for its pharmaceutical use. Recrystallization from various organic solvents can yield different crystalline forms, or polymorphs, each with distinct physicochemical properties.[6]

Several crystalline forms of this compound have been identified and characterized.[6][7] The choice of solvent during crystallization is a key factor in determining the resulting polymorphic form.[7][8]

| Polymorphic Form | Recrystallization Solvent(s) | Reference |

| Form A | Ethanol | [7] |

| Form B | 1:1 mixture of n-octanol and ethanol | [7] |

| Form C | 1:1 mixture of methanol and 1,4-dioxane | [7] |

| Form D | 1:1 mixture of ethanol and 1,4-dioxane | [7] |

| Form E | 1,4-dioxane | [7] |

| Form F | Methanol | [7] |

| Form G | tert-butanol | [7] |

The different polymorphic forms can be distinguished by analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).[6][7] For example, DSC can differentiate the forms based on their melting temperatures and heats of fusion.[6]

Logical Relationship: Polymorph Screening

Caption: A simplified workflow for the screening and identification of this compound polymorphs.

Conclusion

The synthesis and purification of this compound involve a multi-step process that requires careful control of reaction conditions and purification parameters. The convergent synthetic approach offers flexibility, and the final purification step is crucial for obtaining the desired polymorphic form with optimal physicochemical properties for pharmaceutical formulation. This guide provides a foundational understanding of the key chemical processes involved, serving as a valuable resource for professionals in drug development and manufacturing.

References

- 1. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 4. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 5. (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | 172015-79-1 [chemicalbook.com]

- 6. Novel crystalline forms of this compound: Preparation & characterization | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Abacavir Sulfate's Role in Inhibiting HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in the combination antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3] As a prodrug, abacavir undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV reverse transcriptase (RT) and a chain terminator of viral DNA synthesis. This technical guide provides an in-depth analysis of the core mechanisms of abacavir's antiviral activity, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Mechanism of Action

Abacavir is a synthetic carbocyclic guanosine analog.[1][4] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, carbovir triphosphate (CBV-TP).[4][5][6] CBV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[7]

The inhibitory action of CBV-TP on HIV-1 reverse transcriptase is twofold:

-

Competitive Inhibition: CBV-TP competes with the endogenous dGTP for the active site of HIV-1 RT.[5][7] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP halts further elongation. This is because it lacks a 3'-hydroxyl group, which is essential for the formation of the 5'-3' phosphodiester bond with the next incoming nucleotide.[5][8] The termination of the DNA chain prevents the completion of reverse transcription, thereby inhibiting viral replication.[5]

Metabolic Activation of Abacavir

Abacavir is administered as a sulfate salt, which readily dissolves and allows for rapid and extensive oral absorption (approximately 83% bioavailability).[1] Once inside the cell, abacavir undergoes a series of enzymatic reactions to become pharmacologically active.

The metabolic activation pathway is as follows:

-

Initial Phosphorylation: Abacavir is first phosphorylated by adenosine phosphotransferase to form abacavir 5'-monophosphate.[9]

-

Deamination: A cytosolic deaminase then converts abacavir monophosphate to carbovir monophosphate (CBV-MP).[9][10]

-

Subsequent Phosphorylations: Cellular kinases, including guanylate kinase, further phosphorylate CBV-MP to carbovir diphosphate (CBV-DP) and subsequently to the active carbovir triphosphate (CBV-TP).[9]

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of abacavir and its active metabolite.

Table 1: In Vitro Anti-HIV-1 Activity of Abacavir

| Cell Line/Isolate | IC50 (µM) |

| Clinical Isolates | 4.58 ± 2.03 |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.[11]

Table 2: Kinetic Parameters for Carbovir Triphosphate (CBV-TP) Inhibition of HIV-1 Reverse Transcriptase

| Parameter | Value | Description |

| Ki (dGTP) | Not explicitly found | Inhibition constant, reflecting the binding affinity of the competitive inhibitor. |

While a specific Ki value for CBV-TP's competition with dGTP was not found in the provided search results, the literature confirms its role as a competitive inhibitor.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against HIV-1 RT.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (e.g., carbovir triphosphate) against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA) template

-

Oligo(dT) primer

-

Deoxyribonucleoside triphosphates (dNTPs), including [³H]-dTTP or a fluorescently labeled dNTP

-

Test compound (carbovir triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioisotope-based assay) or fluorescence plate reader (for fluorescence-based assay)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, poly(rA) template, and oligo(dT) primer.

-

Inhibitor Addition: Add varying concentrations of the test compound (carbovir triphosphate) to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA on ice.

-

Filtration: Collect the precipitated DNA by filtering the mixture through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.

-

Quantification:

-

Radioisotope method: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence method: If a fluorescently labeled dNTP was used, measure the fluorescence of the captured DNA on the filter using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[12]

Determination of Intracellular Carbovir Triphosphate Levels

This protocol describes a general method for quantifying the intracellular concentration of the active metabolite of abacavir.

Objective: To measure the intracellular concentration of carbovir triphosphate in peripheral blood mononuclear cells (PBMCs) following incubation with abacavir.

Materials:

-

Isolated human PBMCs

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation

-

Methanol or perchloric acid for cell lysis and extraction

-

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Culture and Stimulation: Culture isolated PBMCs in RPMI-1640 supplemented with FBS. Stimulate the cells with PHA and IL-2 to promote T-cell proliferation, which enhances the activity of the kinases required for abacavir phosphorylation.

-

Drug Incubation: Treat the stimulated PBMCs with a known concentration of this compound for various time points.

-

Cell Harvesting and Lysis: At each time point, harvest the cells by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells and extract the intracellular metabolites by adding cold methanol or perchloric acid.

-

Sample Preparation: Centrifuge the cell lysate to pellet the cellular debris. Collect the supernatant containing the intracellular metabolites.

-

HPLC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the concentration of carbovir triphosphate. A standard curve prepared with known concentrations of carbovir triphosphate should be used for accurate quantification.

-

Data Normalization: Normalize the intracellular carbovir triphosphate concentration to the cell number or total protein concentration of the sample.

Resistance to Abacavir

The emergence of drug resistance is a significant challenge in HIV therapy. Resistance to abacavir is associated with specific mutations in the reverse transcriptase gene.

Key Resistance Mutations:

-

M184V: This is a common mutation selected by abacavir and lamivudine. While it can confer some level of resistance to abacavir, its primary effect is high-level resistance to lamivudine and emtricitabine.[13][14]

-

K65R, L74V, and Y115F: These mutations are also selected by abacavir and can contribute to reduced susceptibility.[13][14] The presence of multiple mutations generally leads to higher levels of resistance.

The development of resistance can be influenced by the concurrent use of other NRTIs. For instance, the presence of zidovudine can alter the resistance pathway selected by abacavir-containing regimens.[13]

Genotypic and Phenotypic Resistance Testing

Genotypic assays involve sequencing the HIV reverse transcriptase gene from a patient's plasma sample to identify known resistance-associated mutations.[15]

Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in cell culture, using virus isolated from the patient. An increase in the IC50 compared to a wild-type reference strain indicates resistance.

Conclusion

This compound remains a critical component of antiretroviral therapy. Its efficacy stems from its intracellular conversion to carbovir triphosphate, which effectively inhibits HIV-1 reverse transcriptase through competitive inhibition and chain termination. Understanding the molecular mechanisms, metabolic pathways, and potential for resistance is paramount for its optimal clinical use and for the development of next-generation antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of abacavir and other nucleoside reverse transcriptase inhibitors.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ziagen, (abacavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. penta-id.org [penta-id.org]

- 14. Abacavir Resistance [natap.org]

- 15. Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]

Preclinical Assessment of Abacavir Sulfate's Blood-Brain Barrier Penetration: A Technical Guide

Introduction

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] The central nervous system (CNS) can serve as a sanctuary for HIV, allowing the virus to replicate independently from the periphery.[2][3] This necessitates the use of antiretroviral agents that can effectively cross the blood-brain barrier (BBB) to achieve therapeutic concentrations in the brain and cerebrospinal fluid (CSF).[3][4] However, the BBB presents a formidable obstacle to many drugs, including Abacavir, primarily due to its tight junctions and the presence of active efflux transporters.[4][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the BBB penetration of Abacavir Sulfate, with a focus on quantitative data, experimental protocols, and the underlying transport mechanisms.

Data Presentation: Quantitative Analysis of Abacavir CNS Penetration

The ability of a drug to penetrate the CNS is quantified by measuring its concentration in the brain or CSF relative to the plasma. Preclinical and clinical studies have provided key data on Abacavir's distribution.

| Parameter | Species/Model | Value | Key Findings | Reference |

| Brain Cmax | Sprague-Dawley Rats | 831.2 ng/mL | Following a single 50 mg/kg i.p. dose, brain concentrations exceeded the IC50 for HIV. | [6] |

| CSF/Plasma Ratio | Humans | ~15-36% | Demonstrates moderate penetration into the CSF. The ratio can increase over the dosing interval. | [7][8] |

| CSF/Plasma Ratio | Humans | 92% (Median) | A study reported a high median CSF-to-plasma ratio, though variability is significant. | [9] |

| Brain Accumulation | P-gp-null vs. Wild-type Mice | ~20-fold increase in P-gp-null mice | Significantly increased brain levels in mice lacking P-glycoprotein demonstrate that Abacavir is a substrate for this efflux pump. | [10] |

| Plasma Concentration | Humans (300 mg, twice daily) | Cmax: 3.0 ± 0.89 µg/mL | Provides a reference for systemic exposure. | [1] |

| CSF Concentration | Humans | 0.5–1.8 µmol/ml | Therapeutic concentrations in the CSF are lower than in plasma. | [4] |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A multi-tiered approach involving in silico, in vitro, and in vivo models is employed to characterize a drug's ability to cross the BBB.[11][12][13][14]

In Vitro Models

In vitro models are crucial for initial screening and mechanistic studies, particularly for identifying interactions with BBB transporters.[15][16]

-

Transwell Cell Culture Systems:

-

Cell Types: Human Brain Microvascular Endothelial Cells (HBMEC) are often used to model the BBB.[17] Co-culture models incorporating astrocytes and pericytes provide a more physiologically relevant system by enhancing tight junction integrity and transporter expression.[15][17]

-

Protocol: Endothelial cells are seeded on a microporous membrane of a Transwell insert, creating two compartments: an apical (blood-side) and a basolateral (brain-side) chamber. Abacavir is added to the apical chamber. Samples are taken from the basolateral chamber over time to determine the permeability coefficient (Papp). To assess active efflux, the experiment is reversed, with Abacavir added to the basolateral chamber and its transport to the apical side measured.

-

Transporter Studies: Cell lines overexpressing specific transporters, such as Madin-Darby Canine Kidney (MDCKII) cells transfected with human ABCB1 (P-gp) or ABCG2 (BCRP), are used to confirm if Abacavir is a substrate.[10][18] A significantly higher transport from the basolateral to the apical side compared to the reverse indicates active efflux.[18]

-

-

Isolated Brain Capillaries:

-

Protocol: Brain capillaries are isolated from rodent brain tissue. These preparations retain endogenous levels of transporters like P-gp.[10][13] The ability of compounds, such as Abacavir prodrug dimers, to inhibit the efflux of a known fluorescent P-gp substrate (e.g., rhodamine 123) is measured using techniques like confocal microscopy.[10][13] This provides direct evidence of interaction with efflux pumps at the BBB.

-

In Vivo Models

In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.[13]

-

Pharmacokinetic Studies in Rodents:

-

Protocol: Sprague-Dawley rats or mice (including wild-type and transporter-knockout strains) are administered this compound via a relevant route (e.g., intraperitoneal or oral).[6][10] At predetermined time points, blood and brain tissue are collected.[19]

-

Sample Analysis: Drug concentrations in plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Data Analysis: The key metrics derived are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu), which is considered the most accurate predictor of CNS exposure at the target site.[11]

-

-

Microdialysis:

-

Protocol: This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal. A microdialysis probe is surgically implanted into a specific brain region. Following Abacavir administration, dialysate samples are collected over several hours and analyzed by LC-MS/MS.

-

Data Analysis: This method provides a time-concentration profile of the unbound drug in the brain, which can be compared directly with the unbound plasma concentration profile to accurately determine BBB transport kinetics.[13]

-

Mechanisms of Abacavir Transport and Efflux at the BBB

The limited penetration of Abacavir into the CNS is not due to poor passive diffusion alone but is actively regulated by efflux transporters of the ATP-binding cassette (ABC) family.[4][5][10]

P-glycoprotein (P-gp/ABCB1) Efflux

Preclinical evidence strongly indicates that Abacavir is a substrate for P-glycoprotein.[10] P-gp is a key efflux transporter highly expressed on the luminal (blood-facing) side of brain capillary endothelial cells, where it functions as a "hydrophobic vacuum cleaner," actively pumping a wide range of xenobiotics out of the endothelial cells and back into the bloodstream.[10][20] This action significantly restricts the net accumulation of its substrates, including Abacavir, in the brain.[10][21] Studies using P-gp knockout mice have confirmed this mechanism, showing a dramatic increase in brain concentrations of Abacavir compared to wild-type mice.[10]

Breast Cancer Resistance Protein (BCRP/ABCG2) Efflux

In addition to P-gp, in vitro studies have identified Abacavir as a substrate for BCRP (ABCG2), another important efflux transporter at the BBB.[18][22] BCRP works in concert with P-gp to limit the brain penetration of dual substrates.[21]

The following diagram illustrates the primary mechanism limiting Abacavir's entry into the brain.

Caption: Abacavir transport across the blood-brain barrier is limited by active efflux via P-gp and BCRP.

Experimental and Logical Workflow Diagrams

The assessment of a drug's BBB penetration follows a logical progression from high-throughput screening to detailed in vivo characterization.

Caption: A tiered workflow for assessing the blood-brain barrier penetration of drug candidates.

The interplay of various factors determines the ultimate concentration of Abacavir in the CNS. Understanding these relationships is key to developing strategies to enhance its delivery.

Caption: Factors limiting Abacavir's CNS entry and strategies to potentially overcome them.

Conclusion

Preclinical studies demonstrate that this compound has moderate penetration into the central nervous system.[2][7] While its physicochemical properties allow for some passive diffusion across the blood-brain barrier, its efficacy is significantly curtailed by its role as a substrate for the efflux transporters P-glycoprotein (P-gp) and BCRP.[10][22] The experimental workflows detailed herein, from in vitro transporter assays to in vivo pharmacokinetic studies in animal models, are essential for quantifying this interaction and determining the net CNS exposure. Understanding these limiting factors has spurred research into strategies like the use of P-gp inhibitors or novel prodrug approaches to enhance the delivery of Abacavir to the brain, which is critical for eradicating HIV reservoirs in the CNS.[10]

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How much do antiretroviral drugs penetrate into the central nervous system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical implications of CNS penetration of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. Toward Eradicating HIV Reservoirs in the Brain: Inhibiting P-glycoprotein at the Blood-Brain Barrier with Prodrug Abacavir Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ovid.com [ovid.com]

- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro models of HIV-1 infection of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. Effect of drug efflux transporters on placental transport of antiretroviral agent abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro anti-HIV activity of Abacavir Sulfate against different viral strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir sulfate, a potent carbocyclic nucleoside analog, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy lies in its ability to thwart the replication of the virus by targeting the crucial reverse transcriptase enzyme. This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound against a spectrum of viral strains, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Abacavir is a prodrug that, upon intracellular uptake, undergoes enzymatic conversion to its active metabolite, carbovir triphosphate (CBV-TP).[1][2] This active form, a synthetic analog of deoxyguanosine triphosphate (dGTP), competitively inhibits the HIV-1 reverse transcriptase.[1] CBV-TP is incorporated into the nascent viral DNA strand, and due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, prematurely halting DNA elongation and thus preventing the completion of viral DNA synthesis.[1][2]

Quantitative Assessment of In Vitro Anti-HIV Activity

The in vitro potency of this compound is quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against various HIV-1 strains in different cell lines. Concurrently, its cytotoxicity is assessed by measuring the 50% cytotoxic concentration (CC₅₀). The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the drug's safety margin.

Table 1: In Vitro Anti-HIV-1 Activity of this compound Against Laboratory Strains

| HIV-1 Strain | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| Laboratory Strains | Monocytes & PBMCs | - | 3.7 - 5.8 | [1] |

| Wild-type HIV-1 | MT-4 cells | - | 4.0 | [3][4] |

Table 2: In Vitro Anti-HIV-1 Activity of this compound Against Clinical Isolates

| HIV-1 Isolates | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| 8 Clinical Isolates | Monocytes & PBMCs | - | 0.26 (mean) | [1][3] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | CC₅₀ (µM) | Reference |

| CEM cells | 160 | [3] |

| CD4+ CEM cells | 140 | [3] |

| Normal bone progenitor cells (BFU-E) | 110 | [3] |

| MT-4 cells | - | - |

Note: Specific CC₅₀ for MT-4 cells was not available in the searched literature.

HIV-1 Resistance to Abacavir

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to Abacavir is primarily associated with specific mutations in the reverse transcriptase gene. The M184V mutation can lead to a 2-4 fold reduction in susceptibility to Abacavir.[3] Other key resistance-associated mutations include K65R, L74V, and Y115F.[1]

Experimental Protocols

Determination of Antiviral Activity (IC₅₀/EC₅₀)

A common method for determining the antiviral activity of Abacavir is through cell-based assays that measure the inhibition of viral replication.

a. Cell Culture and Virus Propagation:

-

Cell Lines: Human T-cell lines such as MT-4 or CEM, or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Virus Strains: Laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates are propagated in appropriate host cells. Viral stock titers are determined using methods like the p24 antigen assay.

b. Antiviral Assay:

-

Seed the selected cell line in a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the drug dilutions to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Measure the extent of viral replication in the presence of the drug compared to an untreated virus control. This can be done using several endpoints:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.

-

Cytopathic Effect (CPE) Reduction Assay: In cell lines like MT-2, HIV-1 infection leads to cell death (CPE). The ability of the drug to prevent CPE is measured, often using a cell viability dye like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].[5]

-

c. Data Analysis:

-

The concentration of Abacavir that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC₅₀)

Cytotoxicity assays are performed in parallel with antiviral assays to assess the toxic effects of the drug on the host cells.

a. Cytotoxicity Assay:

-

Seed the uninfected host cells in a 96-well microtiter plate.

-

Add serial dilutions of this compound to the cells.

-

Incubate the plates for the same duration as the antiviral assay.

-

Measure cell viability using a suitable method:

-

MTT Assay: Measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

-

Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

-

b. Data Analysis:

-

The concentration of Abacavir that reduces cell viability by 50% (CC₅₀) is calculated from a dose-response curve of cell viability versus drug concentration.

Visualizations

Signaling Pathway of Abacavir Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Anti-HIV Activity Assessment

Caption: General workflow for determining the in vitro anti-HIV activity and cytotoxicity of this compound.

Conclusion

This compound demonstrates potent and selective in vitro activity against a range of HIV-1 strains, including both laboratory-adapted strains and clinical isolates. Its mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor is well-established. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV therapeutics. Understanding the in vitro profile of Abacavir is crucial for its effective clinical use and for the development of next-generation antiretroviral agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Abacavir Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral abacavir sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI) crucial in the combination therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3]

Absorption and Bioavailability

Oral this compound is rapidly and extensively absorbed, with a mean absolute oral bioavailability of approximately 83%.[2][4][5] Following oral administration, this compound dissociates to its free base, abacavir.[6] The pharmacokinetic properties of abacavir are independent of the dose over a range of 300 to 1,200 mg per day.[6]

Effect of Food

The administration of abacavir tablets with food does not have a clinically significant effect on the area under the curve (AUC).[4][5] While a high-fat meal can decrease the maximum concentration (Cmax) by about 26% and delay the time to maximum concentration (Tmax) by approximately 38 minutes, the overall exposure (AUC) remains unchanged.[5] Therefore, abacavir can be administered with or without meals.[5]

Formulations

Commercially available abacavir tablets and oral solutions are considered interchangeable.[4] Studies have shown that the tablet formulation is bioequivalent to the oral solution.[5]

Distribution

Following absorption, abacavir is extensively distributed throughout the body. The volume of distribution following intravenous administration is approximately 0.86 ± 0.15 L/kg.[2] Abacavir has a low plasma protein binding of about 50%, which is independent of the plasma concentration of the drug.[2] Notably, abacavir can cross the blood-brain barrier.[3]

Metabolism

Abacavir is primarily metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[1][7] The two main metabolic pathways involve alcohol dehydrogenase and glucuronosyltransferase, which convert abacavir into a 5′-carboxylic acid metabolite and a 5′-glucuronide metabolite, respectively.[2][4] These metabolites do not possess antiviral activity.[2] It is important to note that abacavir does not significantly undergo metabolism via the cytochrome P450 enzyme system.[2][7]

Excretion

The primary route of elimination for abacavir and its metabolites is through the urine, accounting for approximately 82.2% of the administered dose, with only 1.2% as unchanged drug.[2] About 16% of the dose is excreted in the feces.[2] The elimination half-life of abacavir is approximately 1.54 ± 0.63 hours.[2]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of abacavir in different populations and under various conditions.

Table 1: Single-Dose Pharmacokinetics of Oral Abacavir in HIV-Infected Adults (Fasting)

| Dose (mg) | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | Tmax (h) | t½ (h) |

| 100 | 0.6 | 1.0 | 1.0 - 1.7 | 0.9 - 1.7 |

| 300 | 3.0 ± 0.89 | 6.02 ± 1.73 | 1.0 - 1.7 | 1.54 ± 0.63 |

| 600 | 4.7 | 15.7 | 1.0 - 1.7 | 0.9 - 1.7 |

| 900 | - | - | 1.0 - 1.7 | 0.9 - 1.7 |

| 1200 | 9.6 | 32.8 | 1.0 - 1.7 | 0.9 - 1.7 |

| Data compiled from multiple sources.[2][8] |

Table 2: Effect of Food on Single 300 mg Oral Abacavir Dose in Adults

| Condition | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |

| Fasting (Innovator) | 2528 | 5675 | 5770 |

| Fed (Innovator) | 1781 | 4574 | 4654 |

| Fasting (Generic) | 2526 | 5565 | 5668 |

| Fed (Generic) | 1841 | 4487 | 4571 |

| Data from a bioequivalence study.[9] |

Table 3: Pediatric Pharmacokinetics of Oral Abacavir (8 mg/kg twice daily)

| Age Group | Cmax (mg/L) | AUC₀₋₁₂ (mg·h/L) |

| Toddlers and Infants | 2.5 | 6.1 |

| Children | 3.6 | 8.7 |

| Model-predicted geometric mean values.[1] |

Special Populations

Hepatic Impairment

In patients with mild hepatic impairment (Child-Pugh Class A), the mean AUC of abacavir is increased by 89%, and the half-life is increased by 58%.[6][10] The recommended dose for these patients is 200 mg twice daily.[6][10] Abacavir is contraindicated in patients with moderate to severe hepatic impairment.[6]

Renal Impairment

The pharmacokinetic properties of abacavir have not been determined in patients with impaired renal function.[6][10] However, as renal excretion of unchanged abacavir is a minor route of elimination, no dosage adjustments are recommended for patients with renal impairment.[2]

Pediatric Patients

The recommended pediatric dose of abacavir is 8 mg/kg twice daily, up to a maximum of 300 mg twice daily.[1] Model-based predictions show that equivalent systemic exposure is achieved with once-daily and twice-daily dosing regimens.[1] There are no pharmacokinetic differences between the tablet and oral solution formulations in children.[1]

Drug-Drug Interactions

Coadministration of ethanol with abacavir can result in a 41% increase in abacavir AUC and a 26% increase in its half-life due to competition for alcohol dehydrogenase.[6] While in vitro studies suggest a low potential for clinically significant drug interactions with drugs metabolized by cytochrome P450 enzymes, some interactions have been observed.[7][11] For instance, coadministration with methadone has been shown to increase the systemic clearance of methadone.[12]

Experimental Protocols: A Methodological Overview

Pharmacokinetic studies of abacavir typically follow a standardized workflow to ensure robust and reliable data.

References

- 1. Population pharmacokinetics of abacavir in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioequivalence of abacavir generic and innovator formulations under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Abacavir Sulfate

[AN-ABS-001]

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Abacavir Sulfate in bulk drug and pharmaceutical dosage forms. The method is proven to be stability-indicating through forced degradation studies, ensuring that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in the treatment of HIV-1 infection.[1][2][3] It is a synthetic carbocyclic nucleoside that, in vivo, is converted to its active metabolite which inhibits the activity of HIV-1 reverse transcriptase.[3][4] Accurate and reliable analytical methods are essential for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This document provides a detailed protocol for an RP-HPLC method that is simple, precise, accurate, and specific for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (25 °C ± 2 °C) |

| Detection Wavelength | 286 nm |

| Run Time | 10 minutes |

Chemicals and Reagents

This compound reference standard and samples were obtained from a certified source. HPLC grade acetonitrile, potassium dihydrogen phosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used. High-purity water was generated using a Milli-Q or equivalent water purification system.[5]

Preparation of Solutions

Mobile Phase Preparation: A 10 mM potassium dihydrogen phosphate buffer was prepared by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with phosphoric acid. The mobile phase was prepared by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio, followed by filtration and degassing.

Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared by dissolving the accurately weighed reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Solution Preparation: For bulk drug analysis, a solution of approximately 1000 µg/mL was prepared by dissolving the accurately weighed sample in the mobile phase. For tablet dosage forms, a powder equivalent to a single dose was dissolved in a suitable volume of mobile phase, sonicated, and filtered to obtain a final concentration within the linear range of the method.

Method Validation Protocol

The developed RP-HPLC method was validated in accordance with ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7][8]

Specificity and Forced Degradation

Specificity was evaluated by analyzing the blank, placebo, standard, and sample solutions to ensure no interference at the retention time of this compound. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][9][10]

-

Acid Degradation: Refluxing with 1N HCl at 80°C for 30 minutes.[9]

-

Base Degradation: Refluxing with 1N NaOH at 80°C for 24 hours.[11]

-

Oxidative Degradation: Treatment with 30% H₂O₂ at room temperature.

-

Thermal Degradation: Exposure of the solid drug to 80°C for 72 hours.[9]

-

Photolytic Degradation: Exposure of the drug solution to UV light.

This compound was found to be susceptible to degradation under acidic and oxidative conditions, while it remained stable under basic, thermal, and photolytic conditions.[5][9][12] The degradation products were well-resolved from the parent drug peak, confirming the method's specificity.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound over the range of 10-35 µg/mL.[10] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration.[10] The percentage recovery was calculated.

Precision

Precision was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by analyzing the same solution on three different days. The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and detection wavelength (±1 nm).[10] The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed RP-HPLC method provided a symmetrical peak for this compound with a retention time of approximately 4.5 minutes.[10] The validation results are summarized in the tables below.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| %RSD of Peak Area | ≤ 2.0% | < 1.0% |

Table 3: Summary of Validation Data

| Validation Parameter | Result |

| Linearity Range | 10 - 35 µg/mL[10] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | 0.66 µg/mL[10] |

| LOQ | 2.01 µg/mL[10] |

| Robustness | The method was found to be robust. |

The low %RSD values for precision and the high recovery percentages for accuracy indicate that the method is precise and accurate. The method's robustness was confirmed as minor variations in the experimental conditions did not significantly affect the results.

Protocol Workflow

The following diagram illustrates the workflow for the RP-HPLC method development and validation of this compound.

Caption: Workflow for RP-HPLC Method Development and Validation of this compound.

Conclusion

The developed stability-indicating RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | 188062-50-2 [chemicalbook.com]

- 3. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. altabrisagroup.com [altabrisagroup.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. ijrpc.com [ijrpc.com]

- 12. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]

Application Note and Protocol for the Preparation of Abacavir Sulfate Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Accurate and precise analytical testing is crucial for quality control and formulation development of this compound drug products. The preparation of reliable standard solutions is a fundamental prerequisite for achieving valid analytical results. This document provides a detailed protocol for the preparation of this compound standard solutions for analytical purposes, such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to the preparation of standard solutions.

Table 1: Solubility of this compound

| Solvent System | Solubility | Temperature | Reference |

| Distilled Water | ~77 mg/mL | 25°C | [1] |

| Water (pH 7) | >80 mM | 25°C | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | Not Specified | [2] |

| Water | 36 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~0.15 mg/mL | Not Specified | [2][4] |

Table 2: Typical Concentrations for Standard Solutions

| Analytical Method | Concentration Range | Diluent | Reference |

| UHPLC | 0.10 mg/mL | Water | [5] |

| UV Spectroscopy | 1 - 100 µg/mL | Methanol and 1% Ortho Phosphoric Acid (75:25) | [6] |

| USP Assay (HPLC) | 0.21 mg/mL (equivalent to 0.18 mg/mL abacavir) | 1 mL Phosphoric Acid in 1 L Water | [7] |

| HPLC | 10 - 30 µg/mL | Mobile Phase (Potassium dihydrogen phosphate buffer: Acetonitrile, 70:30, v/v) | [8] |

Experimental Protocols

The following protocols describe the preparation of this compound standard solutions for different analytical applications. It is crucial to use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents.

Protocol 1: Preparation of this compound Standard Stock Solution for HPLC/UHPLC Analysis

This protocol is suitable for preparing a stock solution for assays and related substance analysis.

Materials:

-

This compound Reference Standard (USP or EP grade)

-

High-purity water

-

Volumetric flasks (Class A)

-

Analytical balance

-

Sonicator

Procedure:

-

Accurately weigh a suitable amount of this compound Reference Standard. For a 0.1 mg/mL solution, weigh approximately 10 mg.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of high-purity water to the flask.

-

Sonicate for 5-10 minutes, or until the this compound is completely dissolved.

-

Allow the solution to return to room temperature.

-

Make up the volume to 100 mL with high-purity water and mix thoroughly.

Protocol 2: Preparation of Working Standard Solutions for UV-Visible Spectroscopy

This protocol describes the preparation of a series of working standard solutions for linearity studies.

Materials:

-

This compound Standard Stock Solution (e.g., 1000 µg/mL prepared in methanol)[8]

-

Solvent blend (e.g., Methanol and 1% ortho-phosphoric acid in a 75:25 ratio)[6]

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Prepare a primary stock solution of this compound at a concentration of 1000 µg/mL by dissolving 100 mg of the reference standard in 100 mL of methanol.[8]

-

From the primary stock solution, prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock to 100 mL with the solvent blend.

-

Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL) by pipetting appropriate volumes of the secondary stock solution into 10 mL volumetric flasks and diluting to the mark with the solvent blend.[6]

Stability and Storage

-

This compound is susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[5][9]

-

Aqueous solutions of this compound in PBS (pH 7.2) are not recommended for storage for more than one day.[2]

-

For UV analysis, solutions in a solvent blend of methanol and ortho-phosphoric acid have been shown to be stable for up to 120 minutes at room temperature.[6]

-

It is generally recommended to prepare fresh solutions daily. If storage is necessary, solutions should be stored in a refrigerator, protected from light, and their stability should be verified.

Visualizations

Diagram 1: Workflow for Preparing this compound Standard Solutions

Caption: A flowchart illustrating the general steps for preparing this compound standard solutions for analytical testing.

Diagram 2: Logical Relationship of Factors Affecting Solution Stability

Caption: Key factors that can influence the stability of this compound in solution.

References

- 1. pharmacylibrary.com [pharmacylibrary.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. drugfuture.com [drugfuture.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for UV Spectrophotometric Estimation of Abacavir Sulfate in Tablets

These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of Abacavir Sulfate in pharmaceutical tablet formulations using UV-Visible Spectrophotometry. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis.

Introduction

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of its pharmaceutical dosage forms. UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs). This document outlines a validated UV spectrophotometric method for the estimation of this compound in tablets, detailing the required instrumentation, reagents, and a step-by-step protocol. The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Principle of the Method

The fundamental principle behind this method is the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of this compound in a tablet formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Instrumentation and Materials

-

Instrumentation: A UV-Visible double beam spectrophotometer with a 1 cm quartz cuvette is required.

-

Reagents and Chemicals:

-

Apparatus:

Experimental Protocols

The following protocols are based on established and validated methods for the UV spectrophotometric estimation of this compound.

The choice of solvent is critical as it can influence the absorbance spectrum of the analyte. This compound is soluble in various solvents, including methanol, 0.1N HCl, and a mixture of 15% phosphoric acid and distilled water.[1][3][4]

Protocol:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent (e.g., Methanol).

-

Scan the solution over a wavelength range of 200-400 nm using the UV-Visible spectrophotometer with the solvent as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. For this compound, λmax is typically observed in the range of 283-296 nm depending on the solvent used.[1][4]

Protocol:

-

Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[3]

-

Dissolve the standard in a small amount of the selected solvent (e.g., Methanol).

-

Make up the volume to 50 mL with the solvent to obtain a standard stock solution of 1000 µg/mL.[3]

-

From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the same solvent.

Protocol:

-

From the working standard solution (100 µg/mL), pipette out aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.

-

Dilute each flask to the mark with the solvent to obtain final concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.

-

Measure the absorbance of each solution at the determined λmax against the solvent blank.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

Protocol:

-

Weigh and powder twenty tablets of a commercial formulation of this compound.[2]

-

Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2][4]

-

Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.[2]

-

Make up the volume to 100 mL with the solvent and filter the solution through Whatman filter paper No. 41.[1][4]

-

From the filtrate, dilute the solution with the solvent to obtain a final concentration within the linearity range (e.g., 15 µg/mL).

Protocol:

-

Measure the absorbance of the final sample solution at the λmax against the solvent blank.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound per tablet using the following formula: Amount of Drug per Tablet (mg) = (C × D × W_avg) / W_sample Where:

-

C = Concentration of this compound from the calibration curve (µg/mL)

-

D = Dilution factor

-

W_avg = Average weight of one tablet (mg)

-

W_sample = Weight of tablet powder taken (mg)

-

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Summary of Different UV Spectrophotometric Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Solvent | 15% Phosphoric Acid & Distilled Water[1] | 0.1N HCl[4] | pH 7.4 Phosphate Buffer[5] | Methanol[3] |

| λmax (nm) | 283[1] | 296[4] | 285[5] | Not specified |

| Linearity Range (µg/mL) | 5-30[1] | 2-16[4] | Not specified | Not specified |

| Correlation Coefficient (r²) | 0.9998[1] | 0.999[4] | 0.9999[5] | Not specified |

Table 2: Method Validation Parameters

| Parameter | Reported Value | Reference |

| Accuracy (% Recovery) | 99.94% - 100.2% | [6] |

| 99.61% - 99.92% | [4] | |

| 100.38 ± 0.29% | [5] | |

| Precision (%RSD) | < 2 | [4] |

| Limit of Detection (LOD) | 0.5671 µg/mL | [1] |

| 0.1281 µg/mL | [4] | |

| 0.1074 µg/ml | [5] | |

| Limit of Quantification (LOQ) | 1.7187 µg/mL | [1] |

| 0.3843 µg/mL | [4] | |

| 0.3257 µg/ml | [5] |

Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

Caption: Experimental workflow for this compound estimation.

Caption: Logical relationship of method validation parameters.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the routine quality control analysis of this compound in tablet formulations. The method is economical as it does not require expensive instrumentation or reagents. The validation data confirms that the method is reliable and can be successfully applied for the intended purpose in a pharmaceutical setting.

References

- 1. rjptonline.org [rjptonline.org]

- 2. tsijournals.com [tsijournals.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Development and Validation of Uv-Spectrophotometric Method for Estimation of this compound Nanoparticles. | PDF [slideshare.net]

- 6. japsonline.com [japsonline.com]

Application Note: A Stability-Indicating UHPLC Method for the Determination of Abacavir Sulfate and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative determination of Abacavir Sulfate and its degradation products. The described method is rapid, accurate, and precise, making it suitable for routine quality control and stability studies of this compound in bulk drug substances. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. To ensure the safety and efficacy of the drug product, it is crucial to monitor the purity of the bulk drug and identify any potential degradation products that may form during manufacturing, storage, or handling. A stability-indicating analytical method is essential to separate and quantify the API in the presence of its impurities and degradants. This document provides a detailed protocol for a UHPLC method that achieves this objective.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated UHPLC method was employed for the separation and quantification of this compound and its degradation products.[1][2][3]

Table 1: UHPLC System and Chromatographic Conditions [1][2][3]

| Parameter | Condition |

| UHPLC System | Waters Acquity UPLC H Class or equivalent |

| Column | Waters Acquity BEH C8 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.10% v/v o-phosphoric acid in water |

| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol |

| Gradient Program | Time (min) / %B: 0/8, 5/40, 6/40, 6.01/8 |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | Not specified, typically 1-5 µL for UHPLC |

| Run Time | 6.0 min |

| Diluent | Water |

Preparation of Solutions

Standard Stock Solution (this compound):

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a concentration of 0.10 mg/mL.[1]

Impurity Stock Solutions:

-

Prepare individual stock solutions of each known impurity in a 1:1 (v/v) mixture of water and acetonitrile at a concentration of 0.10 mg/mL.[1]

Sample Solution:

-

Accurately weigh and dissolve an appropriate amount of the this compound test sample in water to obtain a concentration of 0.10 mg/mL.[1]

Forced Degradation Studies Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2][3][4] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Acid Hydrolysis:

-